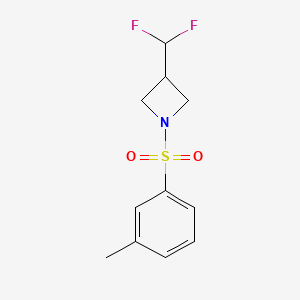
3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine involves the inhibition of specific enzymes, such as cathepsin K and cathepsin S. The compound binds to the active site of these enzymes, preventing their activity and leading to the inhibition of bone resorption and immune response. In addition, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit bone resorption and immune response, making it a potential therapeutic agent for diseases such as osteoporosis and rheumatoid arthritis. In addition, the compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine in lab experiments include its potent inhibitory activity against specific enzymes, its potential as a therapeutic agent for various diseases, and its ability to induce apoptosis in cancer cells. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including osteoporosis, rheumatoid arthritis, and cancer. Further studies are also needed to determine the safety and efficacy of the compound in vivo and to identify potential drug targets for the treatment of these diseases.
Conclusion:
This compound is a chemical compound that has shown promise as a potential therapeutic agent for various diseases. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further studies are needed to determine the safety and efficacy of the compound in vivo and to identify potential drug targets for the treatment of diseases such as osteoporosis, rheumatoid arthritis, and cancer.
Méthodes De Synthèse
The synthesis of 3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine has been achieved using different methods. One of the most common methods involves the reaction of m-tolylsulfonyl azetidine with difluoromethyl lithium. The reaction is carried out in anhydrous ether under an inert atmosphere, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents, such as difluoromethyl bromide and sodium hydride, to obtain the desired product.
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as cathepsin K and cathepsin S, which are involved in bone resorption and immune response, respectively. In addition, the compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1-(3-methylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2S/c1-8-3-2-4-10(5-8)17(15,16)14-6-9(7-14)11(12)13/h2-5,9,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUJNIUSULROBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide](/img/structure/B2899585.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2899586.png)
![2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine](/img/structure/B2899589.png)
![5-(4-methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2899590.png)
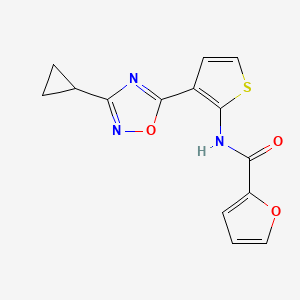

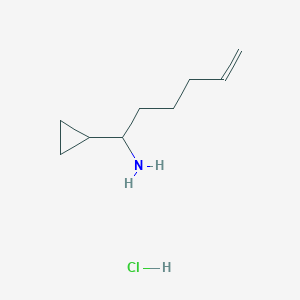
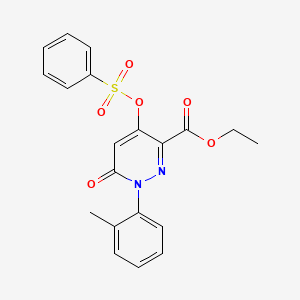
![4-[(2,3-Dichlorophenyl)carbonyl]morpholine](/img/structure/B2899595.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2899596.png)
![2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2899597.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
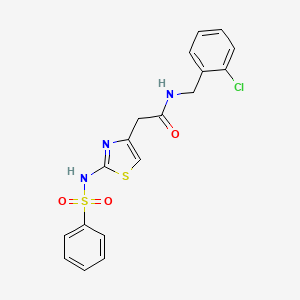
![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899606.png)
